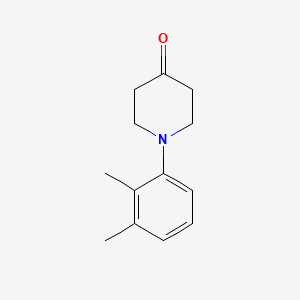

1-(2,3-Dimethylphenyl)piperidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,3-Dimethylphenyl)piperidin-4-one is a chemical compound with the CAS Number: 938458-78-7 and a molecular weight of 203.281. It is a solid substance at room temperature1.

Synthesis Analysis

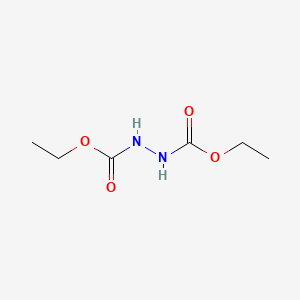

While specific synthesis methods for 1-(2,3-Dimethylphenyl)piperidin-4-one are not readily available, piperidine derivatives, in general, have been synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.Molecular Structure Analysis

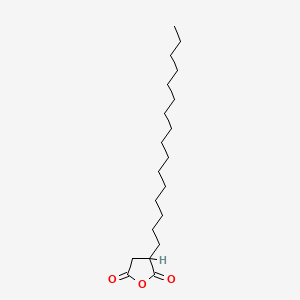

The molecular structure of 1-(2,3-Dimethylphenyl)piperidin-4-one consists of a piperidin-4-one ring attached to a 2,3-dimethylphenyl group1. The InChI code for this compound is also available1.

Chemical Reactions Analysis

Specific chemical reactions involving 1-(2,3-Dimethylphenyl)piperidin-4-one are not readily available. However, piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones2.Physical And Chemical Properties Analysis

1-(2,3-Dimethylphenyl)piperidin-4-one is a solid substance at room temperature with a molecular weight of 203.281. It has a purity of 95%1.Scientific Research Applications

Chemical Synthesis and Characterization

1-(2,3-Dimethylphenyl)piperidin-4-one derivatives have been synthesized and characterized through various techniques, such as IR, NMR, and mass spectroscopy. These compounds exhibit interesting conformational preferences, including chair and distorted boat conformations, influenced by acyl group modifications. The study of their conformation provides insight into the structural aspects that might affect their biological activity and interaction with biomolecules (Mohanraj & Ponnuswamy, 2017).

Antimicrobial and Antioxidant Activities

Research on 1-(2,3-Dimethylphenyl)piperidin-4-one derivatives has also explored their potential antimicrobial and antioxidant properties. These compounds have shown effectiveness against bacterial strains like Pseudomonas sp. and Salmonella sp., as well as significant antioxidant activities measured by various assays. This highlights their potential as therapeutic agents with antimicrobial and antioxidative benefits (Mohanraj & Ponnuswamy, 2017).

Molecular Docking Studies

Molecular docking studies of these compounds have been conducted to understand their interaction with target proteins, such as CHK1. This approach helps in predicting the binding efficiency and specificity of these compounds towards certain proteins, offering a basis for drug design and development processes (Mohanraj & Ponnuswamy, 2017).

Nonlinear Optical Properties

The nonlinear optical properties of piperidine derivatives, including those with 1-(2,3-Dimethylphenyl)piperidin-4-one structure, have been a subject of study. These materials are crucial for applications in fiber optic communications and optical signal processing, showcasing the versatility of these compounds beyond biological activities (Tamer, 2016).

Green Synthesis Approaches

Innovative green chemistry approaches have been applied to the synthesis of piperidin-4-one derivatives, utilizing environmentally friendly solvents. This not only enhances the sustainability of chemical synthesis but also opens new avenues for the development of piperidine-based compounds with potential industrial and pharmaceutical applications (Hemalatha & Ilangeswaran, 2020).

Safety And Hazards

The safety data sheet for 1-(2,3-Dimethylphenyl)piperidin-4-one is available1. It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection3.

Future Directions

While specific future directions for 1-(2,3-Dimethylphenyl)piperidin-4-one are not readily available, piperidine derivatives, in general, are a significant area of research in the pharmaceutical industry2. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2.

properties

IUPAC Name |

1-(2,3-dimethylphenyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-4-3-5-13(11(10)2)14-8-6-12(15)7-9-14/h3-5H,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJVIJIPTFNWDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCC(=O)CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640963 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethylphenyl)piperidin-4-one | |

CAS RN |

938458-78-7 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dimethylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.